molecular formula C15H15N3O B14562720 3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61963-10-8

3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14562720
CAS No.: 61963-10-8
M. Wt: 253.30 g/mol
InChI Key: PZENVHYGVXBCGI-UHFFFAOYSA-N
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Description

3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of catalysts and solvents is also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Pyrazolo[3,4-b]pyridines:

Uniqueness

3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of the propyl group, which may confer distinct biological properties. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

CAS No.

61963-10-8

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

3-(2-propylphenyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C15H15N3O/c1-2-6-11-7-3-4-9-13(11)18-14-12(17-15(18)19)8-5-10-16-14/h3-5,7-10H,2,6H2,1H3,(H,17,19)

InChI Key

PZENVHYGVXBCGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1N2C3=C(C=CC=N3)NC2=O

Origin of Product

United States

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